3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired derivative.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Scientific Research Applications
3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly as an inhibitor of tubulin polymerization.
Biological Studies: The compound is used to study cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules that can be used to probe biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with tubulin, a protein that is crucial for cell division. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where disrupting cell division can inhibit tumor growth.
Comparison with Similar Compounds
3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be compared to other pyrrolo[3,2-c]pyridine derivatives, such as:
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and biological activity.
1H-pyrrolo[3,4-c]pyridine derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-1-methylpyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNFWGXOYCVWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367799-39-0 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.